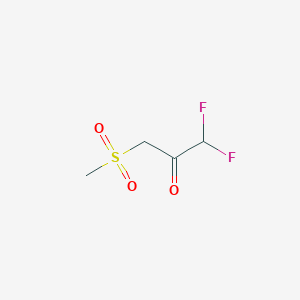
4-Cyano-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C₇H₅N₃O₄S. It is characterized by the presence of a cyano group (-CN), a nitro group (-NO₂), and a sulfonamide group (-SO₂NH₂) attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-nitrobenzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route has been developed that employs metal-promoted tandem nitration and halogenation, which shows high chemoselectivity and functional group compatibility . The reaction conditions often involve the use of nitration reagents such as Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O, and NH₄NO₃ .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a catalyst, lithium aluminum hydride (LiAlH₄), and sodium borohydride (NaBH₄). Oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can also be used.
Major Products Formed
The major products formed from these reactions include 4-amino-2-nitrobenzenesulfonamide and 4-cyano-2-aminobenzenesulfonamide, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Cyano-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and electronic materials
Mecanismo De Acción
The mechanism of action of 4-Cyano-2-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site. The cyano and nitro groups can participate in redox reactions, affecting cellular pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Halo-2-nitrophenylbenzenesulfonamide: Similar structure but with a halogen substituent instead of a cyano group.
2-Nitrobenzenesulfonamide: Lacks the cyano group, making it less reactive in certain chemical reactions.
Uniqueness
4-Cyano-2-nitrobenzenesulfonamide is unique due to the presence of both cyano and nitro groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
29092-36-2 |
|---|---|
Fórmula molecular |
C7H5N3O4S |
Peso molecular |
227.20 g/mol |
Nombre IUPAC |
4-cyano-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H5N3O4S/c8-4-5-1-2-7(15(9,13)14)6(3-5)10(11)12/h1-3H,(H2,9,13,14) |
Clave InChI |
QOMLMUXYEJQPPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



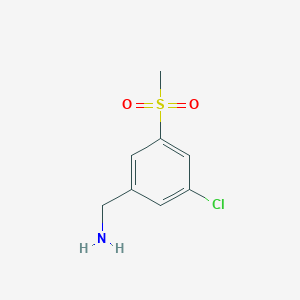
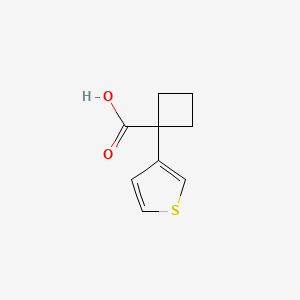
![Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13536557.png)
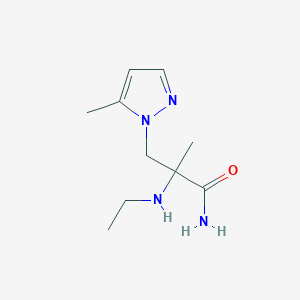

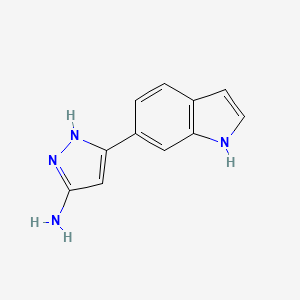

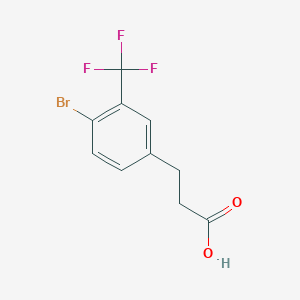
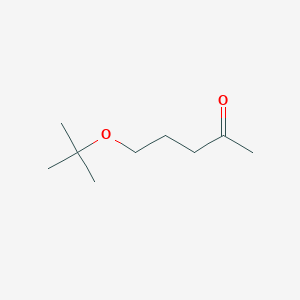

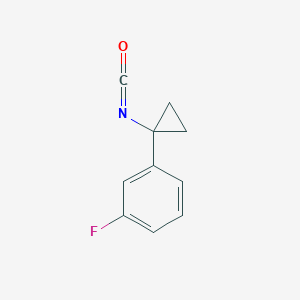
![4-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536628.png)
